tert-butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the tetrazole moiety. The tert-butyl ester group is introduced using tert-butyl hydroperoxide under metal-free conditions . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The tetrazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for the reduction of the tetrazole moiety. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group yields tert-butyl alcohol, while reduction of the tetrazole moiety can produce a range of reduced tetrazole derivatives.
Scientific Research Applications
tert-Butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The pyrrolidine ring provides conformational rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
- tert-Butyl 3-((cyclopropylamino)methyl)-3-fluoropyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S)-2-{[5-(cyclopropylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate is unique due to the presence of the tetrazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other tert-butyl esters and pyrrolidine derivatives, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[5-(cyclopropylamino)tetrazol-1-yl]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-14(2,3)22-13(21)19-8-4-5-11(19)9-20-12(16-17-18-20)15-10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,16,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYLUDMSGOAGJI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C(=NN=N2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN2C(=NN=N2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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